molecular formula C11H15N5O B11177693 5,7-Dimethyl-2-(morpholin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

5,7-Dimethyl-2-(morpholin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11177693
M. Wt: 233.27 g/mol
InChI Key: TVTOIYRMEJSKMF-UHFFFAOYSA-N
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Description

4-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}MORPHOLINE is a heterocyclic compound that features a triazolopyrimidine core fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, demonstrating good functional group tolerance and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the morpholine ring, enhancing the compound’s chemical diversity.

Scientific Research Applications

4-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}MORPHOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}MORPHOLINE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine core is crucial for binding to the active site of the enzyme, disrupting its function and preventing cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}MORPHOLINE is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug development.

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

4-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)morpholine

InChI

InChI=1S/C11H15N5O/c1-8-7-9(2)16-10(12-8)13-11(14-16)15-3-5-17-6-4-15/h7H,3-6H2,1-2H3

InChI Key

TVTOIYRMEJSKMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)N3CCOCC3)C

Origin of Product

United States

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